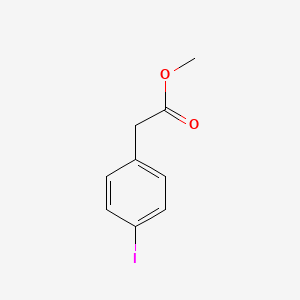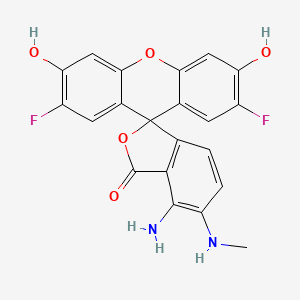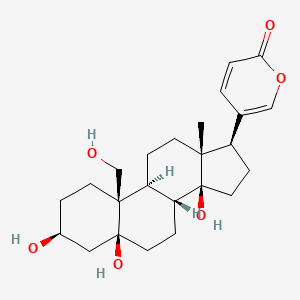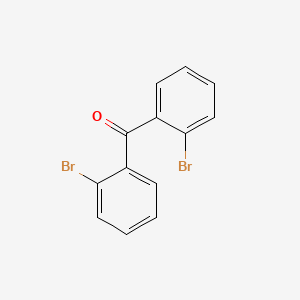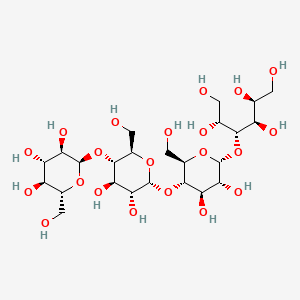
Maltotetraitol
Overview
Description
Maltotetraitol is a sugar alcohol derived from maltotetraose. It is a polyhydric alcohol, meaning it contains multiple hydroxyl groups. The molecular formula of this compound is C24H44O21, and it has a molecular weight of 668.59 g/mol . This compound is part of the broader class of sugar alcohols, which are commonly used in various industries due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltotetraitol can be synthesized through the hydrogenation of maltotetraose. The process involves the reduction of the aldehyde group in maltotetraose to a primary alcohol group, resulting in the formation of this compound . This reaction typically requires a catalyst, such as Raney nickel, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: On an industrial scale, this compound is produced using enzymatic methods. Maltotetraose-forming amylase, derived from bacteria such as Pseudomonas stutzeri, is used to convert starch into maltotetraose, which is then hydrogenated to form this compound . This method is preferred due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Maltotetraitol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation: Under oxidative conditions, this compound can be converted into corresponding aldehydes or ketones.
Reduction: Further reduction of this compound can lead to the formation of simpler polyols.
Major Products Formed: The major products formed from these reactions include maltitol, maltotritol, and other smaller sugar alcohols .
Scientific Research Applications
Maltotetraitol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of maltotetraitol involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as alpha-amylase . The hydroxyl groups in this compound allow it to form hydrogen bonds with various biomolecules, influencing their stability and activity .
Comparison with Similar Compounds
- Sorbitol
- Mannitol
- Xylitol
- Erythritol
- Maltitol
Maltotetraitol’s unique properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHEUHBAZYUOI-KVXMBEGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66767-99-5 | |
| Record name | Maltotetraitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALTOTETRAITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Maltotetraitol interact with the maltose-binding protein (MBP), and what are the downstream effects of this interaction?
A1: this compound binds to MBP, a receptor involved in bacterial active transport and chemotaxis, in a distinct mode termed the "B mode" or "middle mode" [, , , ]. Unlike maltose or maltotetraose, which bind in the "R mode" or "end-on" mode and induce a closure of the two MBP lobes, this compound binding does not lead to this conformational change [, , , ]. This lack of closure prevents the this compound-MBP complex from interacting properly with the membrane-associated transporter complex, ultimately rendering this compound unable to be transported across the cytoplasmic membrane [, , ].
Q2: Can you elaborate on the structural features of the this compound-MBP complex in both the "open" and "closed" forms?
A2: Crystallographic studies provide insights into these structures. In the "closed" form, this compound occupies the groove between the two domains of MBP. One domain primarily interacts with this compound through hydrogen bonding, while the other mainly engages in non-polar interactions involving aromatic residues [, ]. Conversely, in the "open" form, where the two domains are further apart, this compound primarily interacts with the domain rich in aromatic residues [, , ]. This "open" conformation, observed with both this compound and cyclodextrin, disrupts the MBP's functionality in both active transport and chemotaxis [, ].
Q3: How does this compound compare to other malto-oligosaccharides in terms of its effect on human digestive enzymes?
A3: this compound, unlike maltotriose and maltotetraose, does not act as a substrate for human salivary α-amylase []. Additionally, while maltotriitol is hydrolyzed by small intestine maltases at a rate comparable to maltotriose, this compound shows a much lower hydrolysis rate []. Notably, this compound demonstrates weak inhibitory effects on these enzymes []. Interestingly, this compound does not inhibit fungal glucoamylase, unlike maltitol, which exhibits strong competitive inhibition [].
Q4: Are there alternative substrates for studying MBP interactions?
A5: Yes, researchers have explored other modified sugars like maltotriitol, which, like this compound, are not transported by the wild-type transporter []. Structural studies with these analogs have revealed that the binding site accommodates the glucitol residue in a distinct subsite not utilized by linear maltooligosaccharides []. This finding further emphasizes the flexibility of MBP in accommodating diverse ligands through various binding modes, even if only one mode is functionally active [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


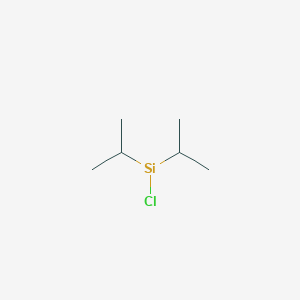

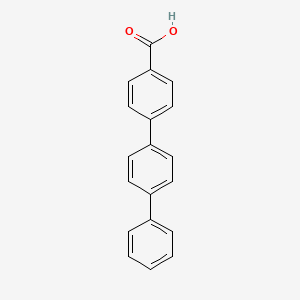
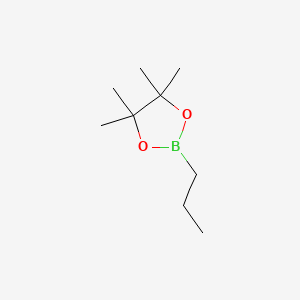
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
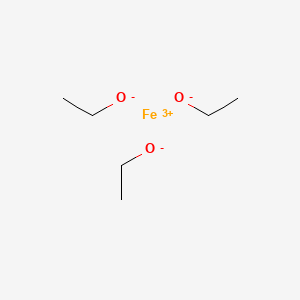
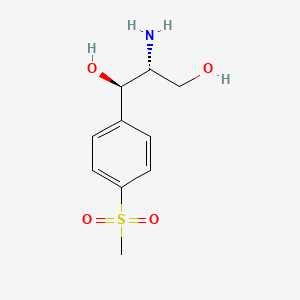

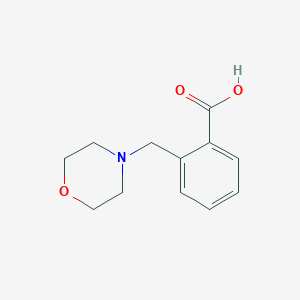
![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
